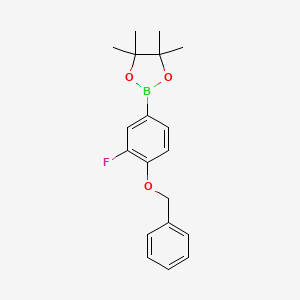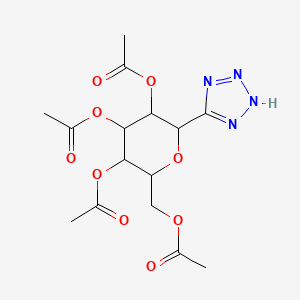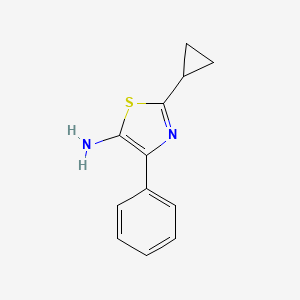
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by the presence of four fluorophenyl groups attached to the porphyrin core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin typically involves the condensation of pyrrole with an aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the correct formation of the porphyrin ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process might also include purification steps such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield porphyrin oxides, while substitution reactions can produce a variety of functionalized porphyrin derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin is used as a model compound for studying the electronic properties of porphyrins and their derivatives. It is also used in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of porphyrins with biological molecules such as proteins and nucleic acids. It may also serve as a probe for investigating cellular processes.
Medicine
In medicine, porphyrin derivatives are explored for their potential use in photodynamic therapy (PDT) for cancer treatment. The fluorophenyl groups in this compound may enhance its photophysical properties, making it a promising candidate for PDT.
Industry
In industry, this compound can be used in the development of new materials with unique electronic and optical properties. It may also find applications in catalysis and sensor technology.
Mécanisme D'action
The mechanism of action of (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin involves its interaction with molecular targets such as proteins and nucleic acids. The compound can generate reactive oxygen species (ROS) upon light activation, leading to cellular damage and apoptosis in cancer cells. The fluorophenyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylporphyrin (TPP): A widely studied porphyrin derivative with four phenyl groups.
Tetra(4-fluorophenyl)porphyrin: Similar to the compound but without the tetrahydro modification.
Tetraphenylchlorin: A reduced form of TPP with similar properties.
Uniqueness
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin is unique due to the presence of fluorophenyl groups, which can enhance its electronic and photophysical properties. The tetrahydro modification may also impart additional stability and reactivity compared to other porphyrin derivatives.
Propriétés
Formule moléculaire |
C44H28F4N4 |
|---|---|
Poids moléculaire |
688.7 g/mol |
Nom IUPAC |
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H28F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-52H/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40- |
Clé InChI |
BUPUVXJWUWERIX-DETAFOJHSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C/2=C\3/N/C(=C(\C4=CC=C(N4)/C(=C/5\N/C(=C(\C6=CC=C2N6)/C7=CC=C(C=C7)F)/C=C5)/C8=CC=C(C=C8)F)/C9=CC=C(C=C9)F)/C=C3)F |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=C(C=C7)F)N5)C8=CC=C(C=C8)F)C9=CC=C(C=C9)F)N3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-1-yl]propanamide](/img/structure/B12317531.png)

![2-chloro-1-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12317533.png)
![6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12317535.png)


![2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B12317540.png)
![2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid](/img/structure/B12317541.png)

![2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate](/img/structure/B12317553.png)




